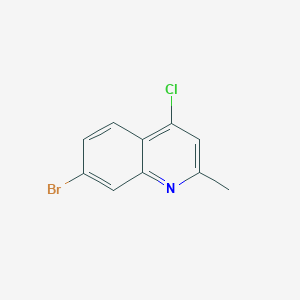

7-Bromo-4-chloro-2-methylquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDVKITWPOOYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589158 | |

| Record name | 7-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-45-6 | |

| Record name | 7-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143946-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Abstract: This technical guide provides an in-depth, chemically-grounded pathway for the synthesis of 7-Bromo-4-chloro-2-methylquinoline, a heterocyclic compound of significant interest as a versatile intermediate in medicinal chemistry and drug discovery. The narrative elucidates a robust two-step synthetic strategy, commencing with the construction of the quinoline core via the Combes synthesis, followed by a targeted chlorination. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and causalities that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-stage process that first establishes the core heterocyclic structure and then installs the requisite chloro-substituent at the 4-position. This strategy leverages well-established and reliable named reactions to ensure high yield and purity.

The chosen pathway involves:

-

Combes Quinoline Synthesis: An acid-catalyzed condensation of 3-bromoaniline with acetylacetone (a β-diketone) to form the intermediate, 7-bromo-2-methylquinolin-4-ol.[1][2][3]

-

Deoxychlorination: Conversion of the 4-hydroxyl group of the quinolinol intermediate to the target 4-chloro derivative using phosphorus oxychloride (POCl₃).[4][5]

This approach is favored for its regiochemical control and the commercial availability of the starting materials. The bromine atom is incorporated from the outset via the 3-bromoaniline starting material, which directly leads to the desired 7-bromo substitution pattern on the quinoline ring.

Caption: Overall synthetic pathway for this compound.

Step 1: Combes Quinoline Synthesis of 7-Bromo-2-methylquinolin-4-ol

The Combes synthesis is a classic and efficient method for preparing 2,4-substituted quinolines.[3] It proceeds through the acid-catalyzed reaction between an aniline and a β-diketone.[6]

Mechanistic Insight

The reaction mechanism involves three critical stages:

-

Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[3]

-

Electrophilic Aromatic Cyclization: The acid catalyst (commonly concentrated sulfuric acid) protonates the second carbonyl group, activating it. The electron-rich aromatic ring of the enamine then performs an intramolecular electrophilic attack to close the ring. This annulation is the rate-determining step.[3]

-

Dehydration/Aromatization: A final acid-catalyzed dehydration of the resulting alcohol yields the stable, aromatic quinoline ring system.

Caption: Simplified mechanism of the Combes quinoline synthesis.

Detailed Experimental Protocol

Materials:

-

3-Bromoaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethanol

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid (e.g., 30 mL) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

To the cold acid, slowly add 3-bromoaniline (e.g., 0.1 mol) with continuous stirring.

-

Once the aniline has dissolved, add acetylacetone (e.g., 0.1 mol) dropwise to the mixture, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Heat the reaction mixture to approximately 100-110°C and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. A solid precipitate will form.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield crude 7-bromo-2-methylquinolin-4-ol. Further purification can be achieved by recrystallization from ethanol or a similar suitable solvent.

Step 2: Chlorination of 7-Bromo-2-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolinone form) to a 4-chloroquinoline is a standard deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation as it is highly effective and the excess reagent can be easily removed.[5]

Mechanistic Insight

The chlorination mechanism proceeds via the formation of a phosphate ester intermediate, which transforms the hydroxyl group into an excellent leaving group.

-

Phosphorylation: The lone pair on the oxygen of the quinolinol's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Attack: A chloride ion (either from POCl₃ itself or another equivalent) then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the bulky phosphate group. This step follows an SₙAr (Nucleophilic Aromatic Substitution) type mechanism, which is facilitated by the electron-withdrawing nature of the protonated quinoline nitrogen.

Caption: Simplified mechanism for chlorination using POCl₃.

Detailed Experimental Protocol

Materials:

-

7-Bromo-2-methylquinolin-4-ol

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

CRITICAL SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.[7]

-

Place 7-bromo-2-methylquinolin-4-ol (e.g., 0.05 mol) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents, which can also serve as the solvent).[4]

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.[4]

-

After completion, allow the mixture to cool slightly. In a separate large beaker, prepare a substantial amount of crushed ice.

-

CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.[5]

-

Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is basic (pH 8-9). The product will often precipitate as a solid or an oil.

-

Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a solvent such as ethanol or hexane, or by column chromatography on silica gel.

Physicochemical Data and Characterization

Proper characterization of the intermediate and final product is essential to confirm identity and purity.[8]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 7-Bromo-2-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | Solid | 15849-43-1 |

| This compound | C₁₀H₇BrClN | 256.53 | Solid | 143946-45-6[9] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, including the substitution pattern on the aromatic rings and the presence of the methyl group.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.[8]

-

Infrared (IR) Spectroscopy: To identify the disappearance of the O-H and C=O stretches from the quinolinol intermediate and the appearance of characteristic aromatic C-Cl stretches in the final product.[8]

Comprehensive Experimental Workflow

The entire process from starting materials to the purified final product involves a logical sequence of synthesis and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

References

- Jadhav, S. D., et al. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Scribd. (n.d.). Combes Quinoline Synthesis PDF.

- Taylor, E. C., & Heindel, N. D. (1967). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Wikipedia. (n.d.). Phosphoryl chloride.

- Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- PubChemLite. (n.d.). 7-bromo-2-methylquinolin-4-ol (C10H8BrNO).

Sources

- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. iipseries.org [iipseries.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. scribd.com [scribd.com]

- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 7-Bromo-4-chloro-2-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While the prompt specifies the Gould-Jacobs reaction, this guide elucidates the more chemically precise and field-proven Conrad-Limpach/Knorr synthesis pathway, which is necessary for the introduction of the C2-methyl substituent. We will dissect the mechanistic underpinnings of this choice, provide detailed, self-validating experimental protocols for each synthetic step, and present the data within a framework designed for reproducibility and scalability by research, development, and process chemistry professionals. The guide covers the critical thermal cyclization to form the 7-bromo-4-hydroxy-2-methylquinoline intermediate and its subsequent chlorination to yield the final target compound.

Introduction: Strategic Importance of the Quinoline Core

Quinoline and its derivatives are classified as "privileged structures" in medicinal chemistry, forming the foundational core of numerous therapeutic agents.[1] Their rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make them ideal scaffolds for targeting a wide array of biological receptors and enzymes. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The 4-chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine side chains, a common strategy in the development of antimalarial drugs like Chloroquine.[2][3] The 7-bromo and 2-methyl groups serve to modulate the molecule's steric and electronic properties, fine-tuning its lipophilicity, metabolic stability, and target-binding affinity.[4]

This guide provides a robust and logical synthetic strategy to access this valuable intermediate.

Mechanistic Rationale: Selecting the Optimal Synthetic Pathway

While the Gould-Jacobs reaction is a cornerstone of quinoline synthesis, its classical approach is not suitable for preparing C2-substituted quinolines. Understanding the mechanistic differences between related named reactions is crucial for selecting the correct pathway.

The Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester.[5][6] The subsequent thermal cyclization and decarboxylation yield a 4-hydroxyquinoline.[7] Critically, the malonate-derived fragment lacks the necessary precursor to form a substituent at the C2 position of the resulting quinoline ring.

The Conrad-Limpach/Knorr Pathway: A Superior Strategy for C2-Alkylation

To incorporate the required 2-methyl group, the Conrad-Limpach synthesis is the method of choice.[8][9] This pathway utilizes the reaction of an aniline with a β-ketoester—in this case, 3-bromoaniline and ethyl acetoacetate.

The causality behind this choice lies in the structure of ethyl acetoacetate, which provides the precise carbon framework needed for the final product. The reaction proceeds in two key stages:

-

Enamine Formation: A condensation reaction between the aniline nitrogen of 3-bromoaniline and the ketone carbonyl of ethyl acetoacetate.

-

Thermal Cyclization: An intramolecular cyclization at high temperatures, where the aniline ring attacks the ester carbonyl, followed by the elimination of ethanol to form the stable 4-hydroxyquinoline ring system.[9]

This deliberate selection of the Conrad-Limpach pathway over the classical Gould-Jacobs is a prime example of applying mechanistic understanding to achieve a specific synthetic goal.

Detailed Synthetic Workflow

The synthesis of this compound is efficiently executed in a two-step sequence starting from commercially available materials.

Overall Synthetic Scheme

The workflow begins with the construction of the quinoline core via thermal cyclization, followed by a chlorination step.

Caption: Overall synthetic workflow for this compound.

Reagents and Materials

Proper preparation and handling of reagents are critical for success and safety. All quantitative data should be recorded meticulously in a laboratory notebook.

| Reagent | Formula | MW ( g/mol ) | Role | Key Hazards |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material | Toxic, Irritant |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | C2-Methyl Source | Irritant |

| Diphenyl Ether | C₁₂H₁₀O | 170.21 | High-Boiling Solvent | Irritant |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent | Corrosive, Water-Reactive |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Minimal |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent | Volatile, Suspected Carcinogen |

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline

This protocol describes the thermal cyclization to construct the core quinoline heterocycle. The use of a high-boiling point solvent like diphenyl ether is essential to achieve the high temperatures required for efficient ring closure.[10]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 3-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Initial Condensation: Heat the mixture to 140-150 °C for 1 hour with stirring. During this phase, an intermediate enamine is formed, and water is evolved.

-

Cyclization: Add diphenyl ether (approx. 3-4 mL per gram of aniline) to the reaction mixture. Increase the temperature to 250-255 °C and maintain at reflux for 2-3 hours. The product will begin to precipitate as the reaction proceeds.

-

Workup and Isolation: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with ethanol. The crude 7-Bromo-4-hydroxy-2-methylquinoline can be carried forward or recrystallized from ethanol or acetic acid if higher purity is required.

Step 2: Synthesis of this compound

This procedure converts the 4-hydroxy group to the desired 4-chloro functionality using phosphorus oxychloride (POCl₃), a standard and effective reagent for this transformation.[11][12]

CAUTION: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, carefully add 7-Bromo-4-hydroxy-2-methylquinoline (1.0 eq).

-

Reagent Addition: In the fume hood, slowly and carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask. The mixture may become a thick slurry.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

-

Neutralization and Isolation: The acidic aqueous mixture is then neutralized by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7-8. The final product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS RN: 143946-45-6) should be confirmed using standard analytical techniques.[13]

| Property | Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.52 g/mol |

| Appearance | Off-white to pale yellow solid |

Expected spectral data would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline core and a singlet for the C2-methyl group.

-

¹³C NMR: Resonances for the ten unique carbon atoms in the structure.

-

Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for molecules containing both bromine and chlorine.

Conclusion

The synthesis of this compound is reliably achieved through a judiciously chosen two-step sequence. By substituting the more appropriate Conrad-Limpach cyclization for the classical Gould-Jacobs reaction, the requisite 2-methyl group is successfully installed. The subsequent chlorination with phosphorus oxychloride proceeds efficiently to yield the target compound. The protocols described herein are robust and scalable, providing drug development professionals with a clear and logical pathway to this valuable heterocyclic intermediate.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Srivastava, P. C., & Singh, P. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(7), 1446-1453. [Link]

- Wrobel, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4837. [Link]

- The Organic Chemistry Tutor. (2020, December 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]

- ResearchGate. (2018). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.

- ResearchGate. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from International Journal of Chemical Studies. [Link]

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- PubChem. (n.d.). This compound.

- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

- Price, C. C., Snyder, H. R., Bullitt, O. H., Jr., & Kovacic, P. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]

- Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- LaRock, R. C., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1283–1291. [Link]

- Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3144. [Link]

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties of 7-Bromo-4-chloro-2-methylquinoline

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated quinoline derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The specific substitution pattern of this compound, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, provides distinct reactive sites for molecular elaboration. This strategic placement of functional groups allows for selective and sequential chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and development programs.[3]

This technical guide provides a comprehensive overview of the chemical properties of this compound. It covers its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, its chemical reactivity and synthetic utility, and its spectroscopic profile. Furthermore, this guide discusses its potential applications in drug discovery and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. This information is crucial for its proper handling, characterization, and use in chemical reactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 143946-45-6 | [4] |

| Molecular Formula | C₁₀H₇BrClN | [4] |

| Molecular Weight | 256.52 g/mol | [4] |

| Canonical SMILES | CC1=CC(=C2C=CC(=CC2=N1)Br)Cl | [4] |

| InChI | InChI=1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | [4] |

| InChIKey | FJDVKITWPOOYSP-UHFFFAOYSA-N | [4] |

| Physical Form | Solid (predicted) | |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the construction of the quinoline core followed by chlorination. A plausible and efficient approach is the Combes quinoline synthesis, followed by a chlorination step.

Synthetic Pathway Overview

The synthesis commences with the reaction of 3-bromoaniline with acetylacetone to form a β-amino ketone, which then undergoes acid-catalyzed cyclization to yield 7-bromo-2,4-dimethylquinolin-4-ol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) furnishes the desired product. An alternative and common pathway is the Gould-Jacobs reaction.[5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 7-Bromo-2-chloro-4-methylquinoline | 89446-52-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-2-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 7-Bromo-4-chloro-2-methylquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physicochemical characteristics, and spectroscopic profile. Beyond a mere compilation of data, this guide offers expert insights into the experimental methodologies used for characterization, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. Safety, handling, and reactivity considerations are also detailed to provide a holistic operational framework for laboratory use.

Chemical Identity and Structure

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, makes it a versatile intermediate for further synthetic modifications, particularly through cross-coupling and nucleophilic substitution reactions.[1]

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 143946-45-6 | [2] |

| Molecular Formula | C₁₀H₇BrClN | [2][3] |

| Molecular Weight | 256.53 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC(=C2C=CC(=CC2=N1)Br)Cl | [2] |

| InChIKey | FJDVKITWPOOYSP-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological activity. While comprehensive experimental data for this compound is limited in publicly accessible literature, the following table consolidates known values and computed predictions.

| Property | Value | Notes | Source |

| Physical Form | Solid | At room temperature. | [1][3] |

| Melting Point | Data not available | The isomeric compound, 7-bromo-2-chloro-4-methylquinoline, has a reported melting point of 73-74 °C. This value should be used with caution as an estimate only. | [1][4] |

| Boiling Point | Data not available | A predicted boiling point for the isomer 7-Bromo-4-chloro-8-methylquinoline is 331.1±37.0 °C. | [5] |

| Solubility | Data not available | Based on its heterocyclic aromatic structure, it is expected to be poorly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform. | [6] |

| XLogP3 (Computed) | 3.9 | Indicates high lipophilicity. | [2] |

Overall Physicochemical Characterization Workflow

The comprehensive characterization of a chemical entity like this compound is a systematic process. It begins with acquiring a pure sample and proceeds through structural verification and physical property measurement, culminating in a consolidated data report. The following workflow diagram illustrates this logical progression.

Caption: A generalized workflow for the physicochemical characterization of a novel chemical compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structural integrity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Group: A singlet peak is expected around δ 2.5-2.8 ppm, corresponding to the three protons of the methyl group at the C2 position.

-

Aromatic Protons: The five protons on the quinoline ring system would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, complex splitting (doublets, doublets of doublets) would be anticipated, reflecting the coupling between adjacent protons. The proton at C3 would likely appear as a singlet.

-

-

¹³C NMR:

-

Ten distinct signals would be expected, one for each carbon atom in the unique chemical environments of the molecule.

-

The methyl carbon would appear upfield (δ 20-25 ppm).

-

The remaining nine carbons of the quinoline core would appear downfield (δ 120-150 ppm), with carbons directly attached to heteroatoms (N, Cl, Br) showing characteristic shifts.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, providing unambiguous confirmation of the presence of one bromine and one chlorine atom. The exact mass of the monoisotopic peak should be 254.94504 Da.[2]

Experimental Protocols

The following section details standardized, field-proven protocols for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

-

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Protocol: NMR Sample Preparation and Data Acquisition

-

Causality: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of deuterated solvent is dictated by the compound's solubility and the need to avoid obscuring signals from the solvent itself.

-

Methodology:

-

Solvent Selection: Test the solubility of this compound in common deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a first choice for non-polar to moderately polar organic compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz).

-

Safety, Handling, and Reactivity

Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[1] The Globally Harmonized System (GHS) classifications include:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed[2].

-

Serious Eye Damage (Category 1): Causes serious eye damage[2].

-

Aquatic Hazard, Long-term (Category 4): May cause long lasting harmful effects to aquatic life[2].

Safe Handling and Storage

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[1][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid inhalation of dust and any direct contact with skin or eyes.[1][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] The substance should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][2]

Reactivity Profile

The molecule possesses two key reactive sites dictated by the halogen substituents:

-

4-Chloro position: The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides).

-

7-Bromo position: The bromine atom is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.[1]

Conclusion

This compound is a solid, lipophilic compound with a molecular weight of 256.53 g/mol . While experimental data on its thermal properties and solubility are scarce, its structure has been well-defined through standard chemical identifiers. Its true value lies in its potential as a synthetic intermediate, with the chloro and bromo substituents offering orthogonal reactivity for constructing more complex molecules of interest to the pharmaceutical and materials science industries. Adherence to strict safety protocols is paramount when handling this compound due to its acute oral toxicity and potential for causing serious eye damage.

References

- 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis D

- An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.

- This compound - CymitQuimica.

- This compound | C10H7BrClN | CID 17040020 - PubChem.

- 7-Bromo-2-chloro-4-methylquinoline - Sigma-Aldrich.

- MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE - Capot Chemical.

- 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE | Others 15 | 403850-84-0 | Invivochem.

- 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich.

- 7-Bromo-4-chloro-8-methylquinoline CAS#: 1189106-50-0 - ChemicalBook.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromo-2-chloro-4-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 7-Bromo-4-chloro-8-methylquinoline CAS#: 1189106-50-0 [chemicalbook.com]

- 6. 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE | Others 15 | 403850-84-0 | Invivochem [invivochem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. capotchem.com [capotchem.com]

An In-depth Technical Guide to 7-Bromo-4-chloro-2-methylquinoline: Synthesis, Identification, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their versatile scaffold allows for fine-tuning of steric and electronic properties, making them privileged structures in the pursuit of novel therapeutic agents. 7-Bromo-4-chloro-2-methylquinoline (CAS No. 143946-45-6) is a key heterocyclic intermediate, offering multiple reactive sites for the synthesis of diverse compound libraries. The chloro group at the 4-position is susceptible to nucleophilic substitution, while the bromo substituent at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, identification, and safe handling of this important building block.

Core Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Identifiers

-

Chemical Name: this compound[1]

-

CAS Number: 143946-45-6[1]

-

Molecular Formula: C₁₀H₇BrClN[1]

-

Molecular Weight: 256.53 g/mol

-

InChI: 1S/C10H7BrClN/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3

-

SMILES: CC1=CC(=C2C=CC(=CC2=N1)Br)Cl

Physicochemical Data Summary

| Property | Value/Information | Source |

| Physical Form | Solid | |

| Molecular Weight | 256.53 g/mol | |

| Melting Point | 73-74 °C (for isomer 7-bromo-2-chloro-4-methylquinoline) | [2] |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Purification: A Plausible Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a robust synthetic route can be constructed based on well-established methodologies for analogous halogenated quinolines. The following multi-step approach, beginning with a substituted aniline, is a chemically sound and logical pathway.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages:

-

Construction of the Quinoline Core via the Gould-Jacobs reaction.

-

Chlorination of the resulting 4-hydroxyquinoline intermediate.

-

Regioselective Bromination to yield the final product.

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxyquinoline core.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted aniline (1 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture to 100-140 °C. This initial stage forms the anilinomethylenemalonate intermediate.

-

Cyclization: Add the intermediate to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250 °C. Maintain this temperature for 15-30 minutes to facilitate the thermal cyclization.

-

Work-up: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. Filter the solid and wash thoroughly with hexane and then ethanol to remove residual solvent. Dry the solid to obtain the 4-hydroxy-2-methylquinoline intermediate.

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry.[3][5]

-

Reaction Setup: In a well-ventilated fume hood, carefully add the 4-hydroxy-2-methylquinoline intermediate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.

-

Isolation: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. The product will precipitate. Filter the solid, wash with water, and dry.

Standard purification techniques can be employed to achieve high purity of the final product.

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals, leaving impurities in the mother liquor.

-

Column Chromatography: For more challenging separations, silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be effective.

Analytical Identification and Characterization

Analytical Workflow

Sources

Starting materials for 7-Bromo-4-chloro-2-methylquinoline synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-4-chloro-2-methylquinoline

Introduction

This compound is a halogenated quinoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine at position 7, a chlorine at position 4, and a methyl group at position 2—provides distinct physicochemical properties and multiple points for further chemical modification.[1][2] The strategic placement of these functional groups allows for the exploration of structure-activity relationships in the development of new therapeutic agents, potentially for applications in anticancer, antimicrobial, or anti-inflammatory research.[2]

This guide provides a detailed examination of the foundational starting materials and the underlying chemical principles for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a robust framework for a successful synthesis.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and widely adopted strategy for constructing the this compound scaffold involves a two-stage process. This approach ensures high regiochemical control and relies on well-established, robust chemical transformations.

-

Stage 1: Construction of the Quinoline Core. Formation of the 7-bromo-4-hydroxy-2-methylquinoline intermediate via an acid-catalyzed condensation and cyclization reaction. The Combes synthesis or the Conrad-Limpach-Knorr synthesis are the foundational methods for this transformation.[3]

-

Stage 2: Chlorination. Conversion of the 4-hydroxy group to the target 4-chloro group using a standard chlorinating agent.[4][5]

This pathway is advantageous because it utilizes readily available starting materials and introduces the substituents in a controlled sequence, minimizing the formation of undesired isomers.

Caption: High-level synthetic pathway for this compound.

Core Starting Materials and Reagents: A Detailed Analysis

The success of the synthesis is fundamentally dependent on the quality of the starting materials and a clear understanding of their roles.

3-Bromoaniline: The Aromatic Foundation

3-Bromoaniline is the cornerstone of this synthesis, providing the pre-functionalized benzene ring that will become part of the final quinoline heterocycle.

-

Role in Synthesis : It serves as the nucleophile in the initial condensation step and dictates the position of the bromine substituent. The nitrogen atom and the benzene ring are incorporated directly into the quinoline core. The meta-position of the bromine atom relative to the amino group is critical for ensuring the final product has the bromine at the 7-position after cyclization.[6]

-

Causality of Choice : Starting with 3-bromoaniline is a strategic decision for regiochemical control. The alternative—brominating the quinoline ring post-synthesis—would likely lead to a mixture of isomers and be more difficult to control and purify. The amino group directs the cyclization to the ortho-position, while the bromine remains at what becomes the 7-position.[6]

Ethyl Acetoacetate: The Pyridine Ring Precursor

Ethyl acetoacetate is a classic and versatile β-ketoester used extensively in the synthesis of heterocyclic compounds.

-

Role in Synthesis : This molecule provides the four-carbon unit required to construct the pyridine portion of the quinoline ring. Specifically, it delivers the C2 (with its methyl group), C3, and C4 atoms. Its dual functionality (a ketone and an ester) allows for sequential reactions.[7][8]

-

Causality of Choice : The reaction between an aniline and ethyl acetoacetate can be directed. Under thermal conditions, the reaction typically proceeds via the formation of an enamine intermediate (ethyl β-(3-bromophenylamino)crotonate), which is primed for cyclization. This is the basis of the Conrad-Limpach and related quinoline syntheses. The keto-enol tautomerism of ethyl acetoacetate is central to its reactivity.

Reagents for Cyclization and Chlorination

-

Acid Catalyst (e.g., Polyphosphoric Acid - PPA or H₂SO₄) : A strong acid is essential to catalyze the intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) of the enamine intermediate onto the bromoaniline ring. PPA is particularly effective as it serves as both a catalyst and a high-temperature dehydrating medium.[3]

-

High-Boiling Solvent (e.g., Diphenyl Ether, Dowtherm A) : The cyclization step requires significant thermal energy, typically in the range of 250 °C. High-boiling, inert solvents are necessary to achieve these temperatures safely and efficiently.

-

Phosphorus Oxychloride (POCl₃) : This is the reagent of choice for converting the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) into the 4-chloroquinoline.[5][9] The reaction is robust and generally high-yielding. However, POCl₃ is highly corrosive and reacts violently with water, necessitating careful handling and specific work-up procedures.

| Compound | Molecular Formula | MW ( g/mol ) | Role | Key Properties |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Aromatic Core & Bromo-substituent | Liquid, B.P: ~251 °C[6] |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Pyridine Ring Synthon | Liquid, B.P: ~181 °C[7] |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent | Fuming liquid, B.P: ~106 °C, water-reactive[9] |

Table 1: Key Starting Materials and Reagents.

Experimental Protocols

The following protocols are derived from established methodologies for quinoline synthesis and provide a reliable pathway to the target compound.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 7-Bromo-4-hydroxy-2-methylquinoline (Intermediate)

This stage involves two critical steps: the initial condensation to form the enamine intermediate, followed by high-temperature cyclization.

Step 1.1: Condensation of 3-Bromoaniline and Ethyl Acetoacetate

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small scoop of p-toluenesulfonic acid).

-

Heat the mixture with stirring at approximately 110-140 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

-

During this step, ethanol is eliminated as a byproduct. The crude product is the ethyl β-(3-bromophenylamino)crotonate intermediate, which is often used directly in the next step without purification.

Step 1.2: Thermal Cyclization

-

Prepare a separate flask containing a high-boiling solvent such as diphenyl ether, and heat it to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1.1 to the hot solvent with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

Allow the reaction mixture to cool to below 100 °C, then dilute with a non-polar solvent like hexane or toluene. This will cause the product, 7-bromo-4-hydroxy-2-methylquinoline, to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry. The crude product can be purified by recrystallization if necessary.

Part 2: Synthesis of this compound (Final Product)

This step is a chlorination reaction that must be handled with extreme caution due to the reactivity of POCl₃.

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried 7-bromo-4-hydroxy-2-methylquinoline from Part 1.

-

Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents by volume relative to the substrate.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

Critical Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.

-

With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and will generate HCl gas. Perform this in the back of a fume hood.

-

Once the excess POCl₃ has been safely quenched, the solution will be strongly acidic. Slowly neutralize the mixture by adding a base, such as a saturated sodium carbonate solution or aqueous ammonia, until the pH is approximately 8-9.

-

The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-defined process rooted in classic heterocyclic chemistry. The strategic selection of 3-bromoaniline and ethyl acetoacetate as the primary starting materials provides a robust and regioselective route to the core quinoline structure. Subsequent chlorination with phosphorus oxychloride efficiently yields the final product. By understanding the specific role of each starting material and the causality behind the chosen reaction conditions, researchers can confidently and safely execute this synthesis, enabling further exploration of this valuable chemical scaffold in drug discovery and materials science.

References

- Reddy, M. M., & Kumar, M. R. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(11), 1607-1612. Link

- Verma, A., & Joshi, Y. C. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Link

- Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. Link

- Maddela, S., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 23, 2061-2071. Link

- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com. Link

- BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem. Link

- Singh, P., & Singh, P. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Organic Chemistry: An Indian Journal, 9(3), 107-110. Link

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Link

- Slideshare. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. Link

- The Pharma Innovation. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. Link

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Link

- Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline. Link

- Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. Link

- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. Link

- Scribd. (n.d.). Combes Quinoline Synthesis PDF. Link

- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Link

- BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem. Link

- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Link

- National Center for Biotechnology Information. (n.d.). This compound.

- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Link

- Sigma-Aldrich. (n.d.). 7-Bromo-2-chloro-4-methylquinoline. Link

- Santa Cruz Biotechnology. (n.d.). This compound. Link

- Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline. Link

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- The Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). Acetoacetanilide. Link

- Indian Journal of Chemistry. (2001). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy & 2-methyl-4-hydroxy-quinolines. Link

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis. Link

- Zenodo. (n.d.).

Sources

- 1. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. zenodo.org [zenodo.org]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

A Comprehensive Spectroscopic Guide to 7-Bromo-4-chloro-2-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 7-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmaceutical chemistry, known for its wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] As novel derivatives are synthesized, their unambiguous structural characterization is paramount. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust, in-depth interpretation of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This document serves as a foundational reference for researchers in the synthesis, identification, and quality control of this compound.

Compound Profile

This compound is a polysubstituted aromatic heterocycle. Its structure and key identifiers, sourced from PubChem, are summarized below.[6] The unique combination of a bromine atom, a chlorine atom, and a methyl group on the quinoline core imparts a distinct spectroscopic fingerprint crucial for its identification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₁₀H₇BrClN | PubChem[6] |

| Molecular Weight | 256.52 g/mol | PubChem[6] |

| Monoisotopic Mass | 254.94504 Da | PubChem[6] |

| CAS Number | 143946-45-6 | PubChem[6] |

Molecular Structure

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly powerful due to the characteristic isotopic signatures of bromine and chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode : Positive electrospray ionization (ESI+) is typically employed, as the quinoline nitrogen is readily protonated.

-

Analysis : Acquire the full scan mass spectrum, focusing on the expected m/z range for the molecular ion [M+H]⁺.

-

Data Processing : Calibrate the spectrum using a known standard to ensure high mass accuracy. Analyze the isotopic pattern of the molecular ion cluster.

Predicted Mass Spectrum Analysis

Molecular Ion Peak ([M]⁺˙) and Isotopic Pattern: The presence of one bromine atom (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and one chlorine atom (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a highly distinctive isotopic cluster for the molecular ion. This pattern is the most definitive feature in the mass spectrum for confirming the elemental composition. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

-

Monoisotopic Mass : 254.94504 Da[6]

The expected isotopic distribution for the molecular ion [M]⁺˙ cluster would be as follows:

| Ion | m/z (approx.) | Relative Intensity (%) | Contributing Isotopes |

| M | 255 | 77.5 | ¹²C₁₀¹H₇⁷⁹Br³⁵ClN |

| M+1 | 256 | 8.5 | Primarily ¹³C contribution |

| M+2 | 257 | 100 | ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl |

| M+3 | 258 | 11.0 | ¹³C with M+2 isotopes |

| M+4 | 259 | 24.8 | ⁸¹Br³⁷Cl |

Note: Intensities are calculated based on natural isotopic abundances and are normalized to the most abundant peak in the cluster (M+2).

Fragmentation Pattern: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion will fragment in predictable ways. The fragmentation is guided by the stability of the resulting ions and neutral losses.

Caption: Key predicted fragmentation steps for this compound.

-

Loss of a Chlorine Radical (-Cl•) : Cleavage of the C-Cl bond is a common pathway for halogenated compounds, leading to a fragment ion around m/z 220/222.[7]

-

Loss of a Bromine Radical (-Br•) : Similarly, loss of the bromine atom would yield a fragment at m/z 176/178.

-

Loss of a Methyl Radical (-CH₃•) : α-cleavage of the methyl group can occur, resulting in a fragment at m/z 240/242/244. This is a common fragmentation route for alkyl-substituted heterocycles.[8]

-

Loss of a Hydrogen Radical (-H•) : Loss of a hydrogen atom, likely from the methyl group, can lead to a stable, ring-expanded ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis : Collect the spectrum, typically in the range of 4000–400 cm⁻¹.

-

Data Processing : Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The structure of this compound suggests several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the quinoline ring.[9] |

| 2980–2850 | Aliphatic C-H Stretch | Weak | Asymmetric and symmetric stretching of the methyl group.[9] |

| 1620–1580 | C=N Ring Stretch | Medium to Strong | Stretching vibration of the carbon-nitrogen double bond within the pyridine ring. |

| 1570–1450 | C=C Ring Stretch | Multiple, Strong | Aromatic ring "breathing" modes, characteristic of the quinoline core.[10][11] |

| 850–750 | C-H Out-of-Plane Bend | Strong | The pattern of these bands can be indicative of the substitution on the benzene ring. |

| ~800–600 | C-Cl Stretch | Medium to Strong | The exact position depends on the molecular environment. |

| ~600–500 | C-Br Stretch | Medium | Typically found in the lower frequency region of the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃).[12][13]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[12]

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition : Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. For more detailed analysis, 2D experiments like COSY, HSQC, and HMBC can be performed.

-

Data Processing : Fourier transform the raw data (FID), phase the spectrum, and calibrate the chemical shift axis to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals: three in the aromatic region and two in the aliphatic/vinylic region.

| Proton (Position) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Comments |

| H-3 | 7.2 – 7.4 | s (singlet) | - | This proton is on the pyridine ring, adjacent to the nitrogen and the C4-Cl. It has no adjacent protons, hence it appears as a singlet. |

| H-5 | 8.0 – 8.2 | d (doublet) | J ≈ 8.8–9.2 | Coupled to H-6. Deshielded due to its peri-position relative to the pyridine nitrogen. |

| H-6 | 7.6 – 7.8 | dd (doublet of doublets) | J ≈ 8.8–9.2, 2.0–2.4 | Coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling). |

| H-8 | 8.2 – 8.4 | d (doublet) | J ≈ 2.0–2.4 | Coupled only to H-6 (meta-coupling). Deshielded by the bromine at C7. |

| CH₃ (at C-2) | 2.6 – 2.8 | s (singlet) | - | The methyl group protons are equivalent and have no adjacent protons, resulting in a singlet. The chemical shift is typical for a methyl group on an aromatic ring adjacent to a nitrogen atom. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

| Carbon (Position) | Predicted δ (ppm) | Comments |

| C-2 | 158 – 162 | Quaternary carbon attached to nitrogen and the methyl group. Significantly deshielded. |

| C-3 | 120 – 124 | Tertiary carbon (CH) on the pyridine ring. |

| C-4 | 147 – 151 | Quaternary carbon attached to chlorine and nitrogen. Highly deshielded by both electronegative atoms. |

| C-4a | 148 – 152 | Quaternary carbon at the ring junction. |

| C-5 | 128 – 131 | Tertiary carbon (CH) on the benzene ring. |

| C-6 | 129 – 132 | Tertiary carbon (CH) on the benzene ring. |

| C-7 | 120 – 123 | Quaternary carbon attached to bromine. The shift is influenced by the heavy atom effect. |

| C-8 | 126 – 129 | Tertiary carbon (CH) on the benzene ring. |

| C-8a | 135 – 138 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| CH₃ | 24 – 26 | Aliphatic methyl carbon. |

Integrated Spectroscopic Workflow

The reliable identification of this compound requires an integrated approach where data from multiple techniques are correlated. The following workflow illustrates this best practice.

Caption: A systematic workflow for the structural verification of the target compound.

Conclusion

This guide provides a comprehensive, theory-based prediction of the key spectroscopic data for this compound. The combination of a unique isotopic cluster in the mass spectrum, characteristic functional group vibrations in the IR spectrum, and a well-resolved set of signals in the ¹H and ¹³C NMR spectra provides a robust analytical framework for its unambiguous identification. Researchers can use this guide as a predictive reference to confirm the successful synthesis and purification of this valuable heterocyclic building block, ensuring the integrity of their materials for applications in drug discovery and development.

References

- Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.

- Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

- This compound.

- MASS SPECTROMETRY: FRAGMENTATION P

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

- Fragmentation (mass spectrometry). Wikipedia. [Link]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. [Link]

- Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.

- Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. This compound | C10H7BrClN | CID 17040020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR 溶劑 [sigmaaldrich.com]

- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Potential biological activity of 7-Bromo-4-chloro-2-methylquinoline derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromo-4-chloro-2-methylquinoline Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide focuses on a specific, highly functionalized core: This compound . The strategic placement of two distinct halogen atoms at positions 4 and 7, combined with a methyl group at position 2, creates a versatile platform for synthetic derivatization and the development of potent therapeutic agents. This document provides a comprehensive exploration of the potential anticancer and antimicrobial activities of derivatives originating from this scaffold. We will delve into established mechanisms of action, present key performance data from analogous compounds, provide detailed experimental protocols for biological evaluation, and outline synthetic strategies for molecular diversification.

The this compound Scaffold: A Privileged Starting Point

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[1][2] Its ability to interact with biological targets through various non-covalent interactions makes it a frequent hit in drug discovery campaigns.

The this compound core (PubChem CID: 17040020) is particularly noteworthy for several reasons:[3]

-

Dual Reactive Sites: The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , while the bromine atom at the C7 position is ideal for Palladium-catalyzed cross-coupling reactions . This orthogonality allows for selective and sequential modification, enabling the synthesis of vast and diverse chemical libraries.[2]

-

Modulated Physicochemical Properties: The halogen atoms enhance lipophilicity, which can improve cell membrane permeability. The methyl group at C2 can influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.[2][4]

These features make this compound a promising starting material for the development of novel agents targeting critical pathways in oncology and infectious diseases.[2][5]

Caption: Core attributes of the this compound scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity through diverse mechanisms of action.[6][7] Derivatives of the this compound scaffold are hypothesized to exhibit strong antiproliferative effects by targeting key cellular processes essential for cancer cell survival and growth.

Mechanisms of Cytotoxicity

The planar aromatic nature of the quinoline ring system allows it to interact with fundamental cellular machinery. Key anticancer mechanisms associated with quinoline-based compounds include:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and non-receptor kinases such as Src.[2][8] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK, which are critical for cell proliferation, angiogenesis, and survival.[2][8][9]

-

DNA Intercalation and Topoisomerase Inhibition: The flat quinoline ring can intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[6][9] This can lead to the inhibition of topoisomerase enzymes, which are vital for resolving DNA supercoiling, ultimately triggering cell cycle arrest and apoptosis.[1]

-